molecular formula C6H11NO2 B12917868 Formamide, N-[(3-methyl-3-oxetanyl)methyl]- CAS No. 202871-64-5

Formamide, N-[(3-methyl-3-oxetanyl)methyl]-

Cat. No.: B12917868
CAS No.: 202871-64-5
M. Wt: 129.16 g/mol
InChI Key: DUYOANSTYGYPQV-UHFFFAOYSA-N
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Description

Formamide, N-[(3-methyl-3-oxetanyl)methyl]- (CAS: Not explicitly provided; molecular formula inferred as C₆H₁₁NO₂) is a substituted formamide featuring a 3-methyl-3-oxetanyl methyl group. This compound is structurally distinct due to the oxetane moiety, which improves solubility and stability compared to linear ethers or bulkier cyclic systems.

Properties

CAS No.

202871-64-5

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

N-[(3-methyloxetan-3-yl)methyl]formamide

InChI

InChI=1S/C6H11NO2/c1-6(2-7-5-8)3-9-4-6/h5H,2-4H2,1H3,(H,7,8)

InChI Key

DUYOANSTYGYPQV-UHFFFAOYSA-N

Canonical SMILES

CC1(COC1)CNC=O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-((3-Methyloxetan-3-yl)methyl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Formamide, N-[(3-methyl-3-oxetanyl)methyl]-, serves as a building block in the synthesis of complex organic molecules. Its structure allows it to participate in various chemical reactions including:

  • Oxidation : Can be oxidized to form corresponding oxides.
  • Reduction : The formamide group can be converted to an amine using reducing agents like lithium aluminum hydride.
  • Substitution : Undergoes nucleophilic substitution reactions where the formamide group is replaced by other functional groups.

Biology

The compound has been investigated for its potential biological activity. Its interactions with biomolecules may influence various biochemical pathways. Notably:

  • Antimicrobial Activity : Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Properties : Some studies suggest modulation of inflammatory responses, which could be beneficial in treating conditions like arthritis.

Medicine

In medicinal chemistry, Formamide, N-[(3-methyl-3-oxetanyl)methyl]- is explored for its therapeutic properties. Applications include:

  • Antimicrobial Agents : Derivatives have shown promise in inhibiting pathogen growth.
  • Anti-cancer Properties : Research indicates potential in inhibiting tumor growth both in vitro and in vivo.
  • Neurological Applications : Ongoing studies focus on neuroprotective effects relevant to neurodegenerative diseases.

Industry

This compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial applications.

Case Studies

  • Antimicrobial Activity Study :
    • A study evaluated the efficacy of derivatives against various pathogens. Results indicated significant antibacterial activity, particularly against resistant strains.
  • Anti-cancer Research :
    • Investigations into the anti-cancer properties demonstrated that certain derivatives inhibited cell proliferation in cancer cell lines, suggesting potential as a therapeutic agent.
  • Neuroprotective Effects :
    • Research focused on the neuroprotective properties of related compounds showed promise in mitigating oxidative stress and inflammation in neuronal models.

Comparison with Similar Compounds

Key Research Findings and Contradictions

  • Stability vs. Reactivity : The oxetane ring balances stability (via restricted conformation) and reactivity (via ring-opening), contrasting with linear amides like methyl formanamide, which lack such tunability .
  • Contradiction in Cryoprotection : Methyl formanamide underperforms despite structural similarity to effective protectors, highlighting the critical role of substituent bulk and hydrogen-bonding capacity .

Biological Activity

Formamide, N-[(3-methyl-3-oxetanyl)methyl]- is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

Property Details
CAS Number 202871-64-5
Molecular Formula C₇H₁₃N₃O
Molecular Weight 141.19 g/mol
IUPAC Name N-[(3-methyl-3-oxetanyl)methyl]formamide

The biological activity of Formamide, N-[(3-methyl-3-oxetanyl)methyl]- is primarily attributed to its interaction with various biological targets. The oxetane ring structure may facilitate binding to specific receptors or enzymes, influencing cellular pathways. Research indicates that compounds with similar structures often exhibit:

  • Antimicrobial Activity : Many oxetane derivatives have shown effectiveness against various pathogens, including bacteria and fungi.
  • Anti-inflammatory Properties : Some studies suggest that this compound may modulate inflammatory responses, potentially useful in treating conditions like arthritis.

Therapeutic Applications

The therapeutic potential of Formamide, N-[(3-methyl-3-oxetanyl)methyl]- is being explored in several domains:

  • Antimicrobial Agents : Preliminary studies indicate that derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria.
  • Anti-cancer Properties : Some oxetane derivatives have shown promise in inhibiting tumor growth in vitro and in vivo.
  • Neurological Applications : There is ongoing research into the neuroprotective effects of related compounds, which may be beneficial in neurodegenerative diseases.

Case Studies

Several studies have investigated the biological activity of oxetane-containing compounds:

  • Antimicrobial Activity Study :
    • A study tested various oxetane derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed that certain derivatives exhibited significant inhibition zones compared to control groups, indicating potential as antimicrobial agents .
  • Anti-cancer Research :
    • In a recent study, a series of oxetane derivatives were synthesized and evaluated for cytotoxicity against cancer cell lines. The findings revealed that some compounds significantly reduced cell viability in breast and colon cancer cells, suggesting a mechanism involving apoptosis induction .
  • Neuroprotective Effects :
    • Research focusing on neuroprotective properties highlighted that certain oxetane derivatives could protect neuronal cells from oxidative stress-induced damage, indicating their potential use in treating conditions like Alzheimer's disease .

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